Methyl 3-Acetoxy-5-amino-4-methoxybenzoate

Vue d'ensemble

Description

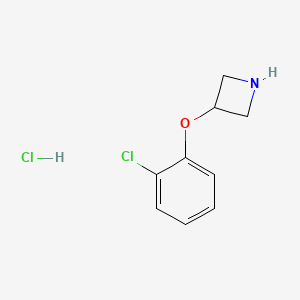

“Methyl 3-Acetoxy-5-amino-4-methoxybenzoate” is a chemical compound with the molecular formula C11H13NO5 . It is also known as "Benzoic acid, 4-(acetyloxy)-3-methoxy-, methyl ester" . This compound is commonly used in scientific experiments due to its diverse and unique properties.

Molecular Structure Analysis

The InChI code for “Methyl 3-Acetoxy-5-amino-4-methoxybenzoate” is1S/C11H13NO5/c1-6(13)17-9-5-7(11(14)16-3)4-8(12)10(9)15-2/h4-5H,12H2,1-3H3 . This code provides a standard way to encode the compound’s molecular structure. Physical And Chemical Properties Analysis

“Methyl 3-Acetoxy-5-amino-4-methoxybenzoate” is a solid at room temperature . Its molecular weight is 239.22 g/mol . The predicted boiling point is 386.5±42.0 °C at a pressure of 760 Torr .Applications De Recherche Scientifique

Solubility and Partition Coefficients Studies : A study by Hart et al. (2015) investigated the solubility of various compounds, including methoxybenzoic acid derivatives, in 2-methoxyethanol. This research is crucial for understanding the solubility behavior of such compounds, which can be essential for their application in various scientific fields (Hart et al., 2015).

Zinc Complexes with Antibacterial Activity : Chohan et al. (2003) explored the reaction of 2-acetamidobenzaldehyde with 2-amino-4-methoxybenzothiazole, leading to the formation of Schiff bases. These compounds, used for complexation reactions, showed significant antibacterial properties, suggesting potential applications in developing new antibacterial agents (Chohan et al., 2003).

Photodynamic Therapy for Cancer Treatment : Pişkin et al. (2020) synthesized a new zinc phthalocyanine compound substituted with a benzenesulfonamide derivative group containing a Schiff base. This compound demonstrated promising properties as a photosensitizer for photodynamic therapy in cancer treatment (Pişkin et al., 2020).

Cytotoxicity of Pyrazole and Pyrimidine Derivatives : Hassan et al. (2014) synthesized a series of 5-amino-N-aryl-3-[(4-methoxyphenyl)amino]-1H-pyrazole-4-carboxamides and their pyrazolo[1,5-a]pyrimidine derivatives. These compounds were screened for cytotoxic activity against Ehrlich Ascites Carcinoma cells, indicating potential applications in cancer research (Hassan et al., 2014).

Enzyme Purification and Characterization : Engelmann et al. (2001) isolated an enzyme from Acetobacterium dehalogenans that transferred methyl groups from veratrol to a corrinoid protein. This research provides insight into enzyme behavior and potential applications in biotechnology (Engelmann et al., 2001).

Metabolism by Anaerobic Bacteria : Deweerd et al. (1988) studied the bioconversion of methoxylated benzoic acids by anaerobic bacteria. This research is significant for understanding microbial metabolism and its applications in environmental biotechnology (Deweerd et al., 1988).

Antiproliferative Agents and Tubulin Inhibitors : Romagnoli et al. (2008) identified a new highly potent antiproliferative agent targeting tubulin at the colchicine binding site, leading to apoptotic cell death. This agent's structure includes a 2-(3,4,5-trimethoxybenzoyl)-2-aminoindole nucleus, indicating potential applications in cancer therapy (Romagnoli et al., 2008).

Antioxidant Activity of Novel Compounds : Yüksek et al. (2015) synthesized new triazol-5-one derivatives and analyzed their potential in vitro antioxidant activities. These findings can contribute to the development of new antioxidants for various applications (Yüksek et al., 2015).

Safety and Hazards

The compound is labeled with the signal word “Warning” and has hazard statements H302, H315, H319, H335, indicating that it may be harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding contact with skin, eyes, or clothing, and ensuring adequate ventilation .

Propriétés

IUPAC Name |

methyl 3-acetyloxy-5-amino-4-methoxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO5/c1-6(13)17-9-5-7(11(14)16-3)4-8(12)10(9)15-2/h4-5H,12H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HEGONEBYQYAEGR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=CC(=CC(=C1OC)N)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

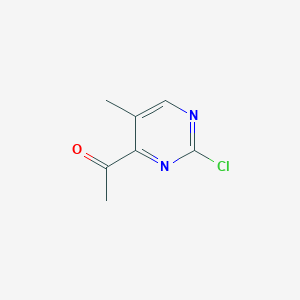

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-{[(2,2-Dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)methyl]amino}-5-iodo-2-(trifluoromethyl)benzonitrile](/img/structure/B1530410.png)

![[2-chloro-4-(1H-1,2,4-triazol-1-yl)phenyl]methanol](/img/structure/B1530411.png)

![9-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-9H-purin-6-amine](/img/structure/B1530417.png)